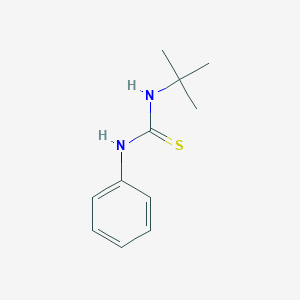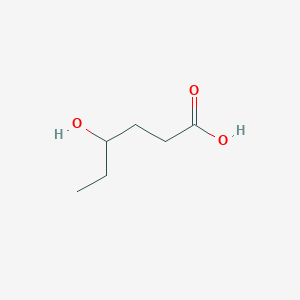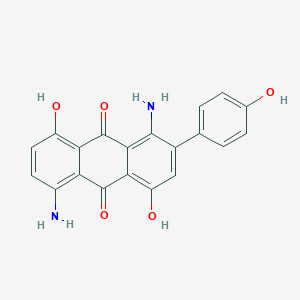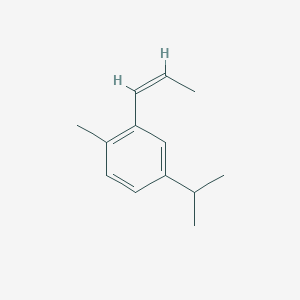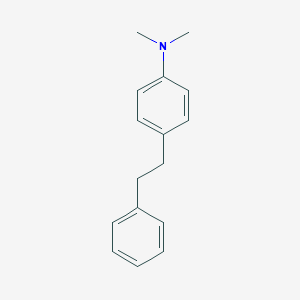
4-Dimethylaminobibenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminobibenzyl, also known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMAB is a derivative of bibenzyl, which is a type of organic compound that is commonly found in plants, particularly orchids. DMAB is synthesized through a multi-step process that involves the reaction of bibenzyl with dimethylamine.
Mecanismo De Acción
The mechanism of action of 4-Dimethylaminobibenzyl is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as DNA and proteins. 4-Dimethylaminobibenzyl has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. Additionally, 4-Dimethylaminobibenzyl has been shown to bind to proteins and alter their function, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
4-Dimethylaminobibenzyl has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 4-Dimethylaminobibenzyl has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. In addition, 4-Dimethylaminobibenzyl has been shown to have antioxidant properties and may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Dimethylaminobibenzyl in lab experiments is its unique electronic properties, which make it useful in OLEDs. Additionally, 4-Dimethylaminobibenzyl has been shown to have anticancer properties, which make it a potential candidate for chemotherapeutic agents. However, one limitation of using 4-Dimethylaminobibenzyl in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 4-Dimethylaminobibenzyl. One potential direction is to further study its anticancer properties and develop it as a chemotherapeutic agent. Additionally, 4-Dimethylaminobibenzyl could be further studied for its potential use in OLEDs and other electronic devices. Further research could also be conducted to better understand the mechanism of action of 4-Dimethylaminobibenzyl and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-Dimethylaminobibenzyl involves several steps that require the use of various reagents and solvents. The first step involves the reaction of bibenzyl with sodium hydride in the presence of dimethylformamide to produce the sodium salt of bibenzyl. This is followed by the reaction of the sodium salt of bibenzyl with dimethylamine in the presence of a catalyst to produce 4-Dimethylaminobibenzyl. The final step involves the purification of the product using column chromatography. The synthesis of 4-Dimethylaminobibenzyl is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-Dimethylaminobibenzyl has been studied extensively for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 4-Dimethylaminobibenzyl has also been studied for its potential use as a fluorescent probe for detecting biological molecules. Additionally, 4-Dimethylaminobibenzyl has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Propiedades
Número CAS |
14301-09-8 |
|---|---|
Nombre del producto |
4-Dimethylaminobibenzyl |
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(2-phenylethyl)aniline |
InChI |
InChI=1S/C16H19N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3 |
Clave InChI |
YVKSFPDFFIXAES-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Otros números CAS |
14301-09-8 |
Sinónimos |
4-dimethylaminobibenzyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



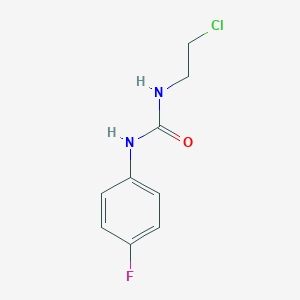
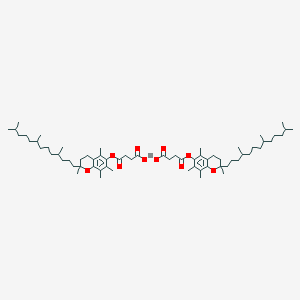
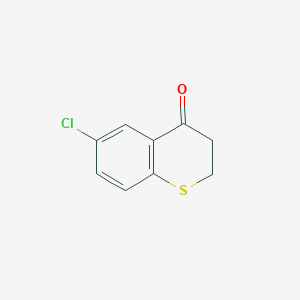
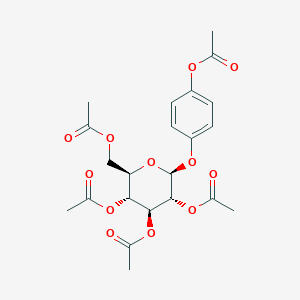

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
